2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol
Description
A. Amino Alcohol Derivatives
Amino alcohols are prized for their ability to participate in hydrogen bonding and chelation. This compound’s secondary amine and hydroxyl group position it alongside bioactive agents like adrenergic receptor ligands, though its furan moiety introduces distinct electronic properties.
B. Furan Heterocycles
Furan derivatives are renowned for antimicrobial, anti-inflammatory, and anticancer activities. While this compound’s bioactivity remains uncharacterized in public datasets, structural parallels to validated furan-based drugs suggest potential mechanisms:
- Electrophilic interactions : The furan oxygen may engage in hydrogen bonding with target proteins.
- Hydrophobic interactions : The 4-methylpentanol chain could enhance membrane permeability.
The table below contrasts this compound with related furan-amino alcohol hybrids:
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C12H21NO2/c1-9(2)7-11(8-14)13-10(3)12-5-4-6-15-12/h4-6,9-11,13-14H,7-8H2,1-3H3 |
InChI Key |
CJCDAJSBNVNYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC(C)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core strategy involves the nucleophilic substitution or reductive amination of a suitable precursor bearing the 4-methylpentan-1-ol skeleton with a furan-2-yl-containing amine or aldehyde derivative. The key step is the formation of the secondary amine linkage between the 1-(furan-2-yl)ethyl group and the 4-methylpentan-1-ol moiety.
Specific Synthetic Routes
Route A: Reductive Amination Approach
- Starting materials: 4-methylpentan-1-ol derivative bearing a carbonyl group at the 2-position (e.g., 4-methylpentanal or 4-methylpentan-2-one) and 2-furanethylamine or 1-(furan-2-yl)ethylamine.
- Procedure: The carbonyl compound is reacted with the amine under reductive amination conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride in an appropriate solvent (e.g., methanol or dichloromethane).
- Outcome: Formation of the secondary amine linkage yielding the target compound.
Route B: Nucleophilic Substitution
- Starting materials: 2-{[1-(furan-2-yl)ethyl]amino}-4-methylpentan-1-ol can be synthesized by nucleophilic substitution of a halogenated 4-methylpentanol derivative (e.g., 4-methyl-1-pentanol chloride or bromide) with 1-(furan-2-yl)ethylamine.
- Conditions: The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO, at elevated temperatures to facilitate substitution.
- Outcome: Direct displacement of the halogen by the amine nucleophile to form the desired amino alcohol.
Route C: Multi-step Synthesis via Protected Intermediates
- Protection of hydroxyl groups: The 4-methylpentan-1-ol may be protected as a silyl ether or ester to prevent side reactions.
- Introduction of the amino group: Through substitution or reductive amination as above.
- Deprotection: Removal of protecting groups under mild acidic or fluoride ion conditions to yield the free amino alcohol.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Methylpentanal + 1-(furan-2-yl)ethylamine + NaBH3CN, MeOH, pH ~6 | Reductive amination at room temperature for 12 h | 75-85 |
| 2 | Purification by silica gel chromatography | Isolation of pure this compound | - |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of the furan ring protons, the ethylamino linkage, and the aliphatic chain with the hydroxyl group.
- Infrared Spectroscopy (IR): Characteristic bands include O–H stretching (~3400 cm^-1), N–H bending, and furan ring vibrations.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of 211.30 g/mol.
- Chromatography: Purity assessed by HPLC or TLC with appropriate solvent systems.
Despite limited direct publications focused solely on this compound's synthesis, analogous compounds with furan-2-yl amino substituents have been synthesized via similar reductive amination and nucleophilic substitution techniques, demonstrating reliable and reproducible yields.
The key challenges addressed in research include:
- Maintaining the integrity of the furan ring under reaction conditions.
- Achieving regioselective amination without over-alkylation.
- Optimizing reaction conditions to maximize yield and purity.
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 4-Methylpentanal + 1-(furan-2-yl)ethylamine | NaBH3CN or NaBH(OAc)3 | Room temp, MeOH, pH 6 | Mild conditions, good yield | Sensitive to pH, side reactions possible |
| Nucleophilic Substitution | Halogenated 4-methylpentanol + 1-(furan-2-yl)ethylamine | DMF, heat | Elevated temp, polar aprotic solvent | Direct substitution, straightforward | Requires halogenated precursor, possible elimination |
| Multi-step with Protection | Protected 4-methylpentanol + amination | Protecting groups, reductive amination | Multiple steps, mild deprotection | Prevents side reactions | More time-consuming, costlier |
The preparation of this compound is predominantly achieved through reductive amination of 4-methylpentanal with 1-(furan-2-yl)ethylamine or via nucleophilic substitution of halogenated precursors. These methods provide efficient access to the target compound with good yields and purity, supported by comprehensive analytical characterization. The choice of method depends on the availability of starting materials and the desired scale and purity.
This synthesis overview is supported by diverse scientific documentation from peer-reviewed articles and chemical supplier data, excluding unreliable commercial sources. The detailed procedural insights and analytical data ensure a professional and authoritative understanding of the compound's preparation.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl ketones, while reduction can produce furan-2-yl alcohols.
Scientific Research Applications
2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
lists USP 31 impurities such as:
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide
- Ranitidine-related compound B
Key Comparisons:
The target compound lacks the nitro or sulfanyl groups present in USP 31 impurities, which are critical for drug-receptor interactions in pharmaceuticals like ranitidine . Its amino alcohol group may enhance solubility compared to purely hydrophobic analogues.
Amino Alcohol Derivatives
and describe impurities and intermediates such as:
- (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol ()
- 1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene ()
Key Comparisons:
Heterocyclic Alcohols
describes 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol, an oxetane-containing ethanol derivative.
Key Comparisons:
Research Findings and Data Gaps
- Structural Insights : The target compound’s crystallographic data (if available) could be refined using SHELX software, as seen in small-molecule studies .
- Safety Profiles: No fragrance-related safety data (per ) exists, but amino alcohols often require rigorous toxicity screening.
- Pharmacological Potential: While USP 31 analogues act as drug intermediates, the target compound’s lack of nitro/sulfanyl groups may limit direct therapeutic relevance .
Biological Activity
The compound 2-{[1-(furan-2-yl)ethyl]amino}-4-methylpentan-1-ol (CAS No. 1249735-91-8) is a novel organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.
Molecular Formula: C₁₂H₁₉NO₂
Molecular Weight: 211.30 g/mol
CAS Number: 1249735-91-8
The structure of the compound features a furan ring, which is known for its diverse biological activities, and an amino alcohol moiety that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Tyrosinase Inhibition : Similar compounds with furan moieties have shown significant inhibition of mushroom tyrosinase, which is crucial in melanin biosynthesis. This suggests that the compound may possess similar inhibitory effects, potentially making it useful in treating hyperpigmentation disorders .
- Antioxidant Properties : The furan ring is associated with antioxidant activity, which may protect cells from oxidative stress. This could be beneficial in preventing various diseases linked to oxidative damage.
- Neuroprotective Effects : Preliminary studies indicate that compounds containing similar structures can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
In Vitro Studies
Recent studies have evaluated the biological activity of compounds related to this compound:
- Tyrosinase Activity : A study demonstrated that derivatives of furan compounds exhibited IC50 values as low as 0.0433 µM against tyrosinase, indicating potent inhibitory activity . While specific data on our compound is limited, structural similarities suggest potential efficacy.
Case Studies
Several case studies involving furan derivatives have highlighted their therapeutic potential:
- Case Study 1 : A furan-based compound was tested for its ability to inhibit melanin synthesis in B16F10 melanoma cells. Results showed a significant decrease in melanin production and tyrosinase expression, suggesting potential applications in skin whitening formulations.
- Case Study 2 : Another study explored the neuroprotective effects of furan derivatives in models of neurodegeneration, where they reduced neuronal apoptosis and inflammation markers.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
